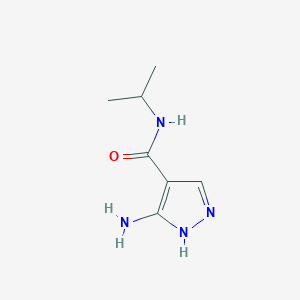

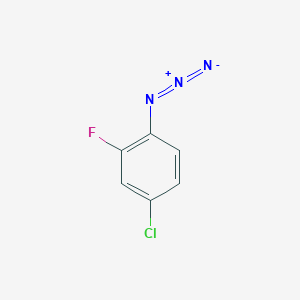

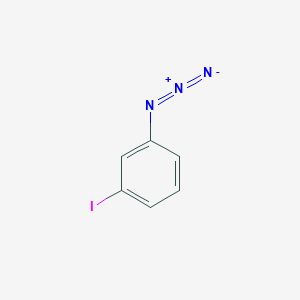

![molecular formula C10H5BrClN3S B1523162 2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole CAS No. 1094279-94-3](/img/structure/B1523162.png)

2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole” is a chemical compound with the CAS Number: 1094279-94-3 . It has a molecular weight of 314.59 . The compound is a powder at room temperature .

Synthesis Analysis

A simple and efficient method was developed for the synthesis of 2,6-disubstituted-imidazo [2,1-b] [1,3,4]thiadiazoles under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . All reactions demonstrated the benefits of MW reactions: convenient operation, short reaction time, and good yields .Molecular Structure Analysis

The IUPAC Name of the compound is 2-bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole . The InChI Code is 1S/C10H5BrClN3S/c11-9-14-15-5-8(13-10(15)16-9)6-1-3-7(12)4-2-6/h1-5H .Chemical Reactions Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 314.59 . The InChI Code is 1S/C10H5BrClN3S/c11-9-14-15-5-8(13-10(15)16-9)6-1-3-7(12)4-2-6/h1-5H .Applications De Recherche Scientifique

Anticancer Activity

2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and evaluated for their anticancer activities. Specifically, derivatives were granted NSC codes at the National Cancer Institute (NCI), USA, for anticancer activity testing across the full NCI 60 cell panel. One particular derivative, 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole (NSC D-96022/1), showed promising activity with selectivity toward Leukemic cancer cell lines (Noolvi et al., 2011).

Antiviral Activity

Imidazo[2,1-b][1,3,4]thiadiazoles synthesized from carbohydrates have shown antiviral activity against Junín virus, the causative agent of Argentine hemorrhagic fever. The p-chlorophenyl derivatives of these compounds displayed antiviral activity at micromolar concentrations, indicating their potential as antiviral agents (Fascio et al., 2019).

Antimicrobial Activity

A series of imidazo[2,1-b]thiadiazole compounds were synthesized and assessed for their antimicrobial activities. These studies revealed promising antibacterial and antifungal activities against a range of pathogens, highlighting the therapeutic potential of these compounds in treating infectious diseases (Güzeldemirci & Küçükbasmacı, 2010).

Anti-inflammatory and Analgesic Properties

Novel heterocycles bearing thiadiazoles, including 2-bromoacetyl-3-phenyl-1,3,4-thiadiazole derivatives, were synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have demonstrated significant potency as anti-inflammatory and analgesic agents, suggesting their potential for treating pain and inflammation (Gomha et al., 2017).

Corrosion Inhibition

Imidazo[4,5-b] pyridine derivatives, similar in structure to the imidazo[2,1-b][1,3,4]thiadiazole compounds, have been evaluated for their performance as corrosion inhibitors against mild steel in acidic environments. These studies provide insights into the potential application of imidazo[2,1-b][1,3,4]thiadiazole derivatives in corrosion protection (Saady et al., 2021).

Propriétés

IUPAC Name |

2-bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClN3S/c11-9-14-15-5-8(13-10(15)16-9)6-1-3-7(12)4-2-6/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJNVHZYIKUAMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClN3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(4-chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

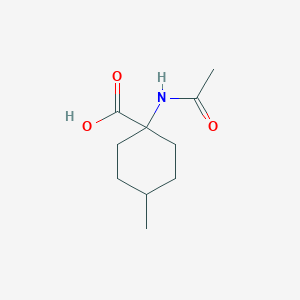

![tert-butyl N-[1-(piperidin-2-yl)ethyl]carbamate](/img/structure/B1523079.png)

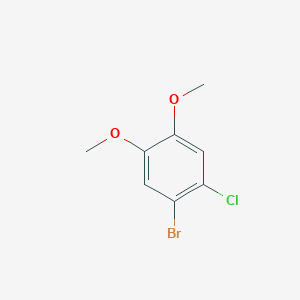

![3-Amino-4-[(2-methoxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1523084.png)

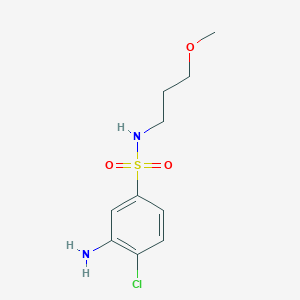

![5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B1523096.png)